8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine
Description
Properties
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)14-12(13)16-10/h2,4,6H,3,5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQBKMQAKBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2N=C(S3)N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326049 | |
| Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340220-07-7 | |
| Record name | 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting biological outcomes to a great extent. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Thiazoles, such as 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine, are known to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to have effects on cellular processes. For example, Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a related compound, has been shown to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells.
Molecular Mechanism
Thiazole derivatives are known to exhibit a variety of mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways.
Biological Activity
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.30 g/mol
- CAS Number : 62324-82-7
Anticancer Activity
Research indicates that derivatives of naphtho[1,2-d]thiazole exhibit significant anticancer properties. For instance, compounds related to this compound have shown efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study assessed the compound's ability to inhibit tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to untreated controls. The mean lifespan of treated mice was notably higher, indicating a selective cytotoxic effect on cancer cells without adversely affecting normal cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 0.4 | Inhibition of cell proliferation |
| A549 | 1.68 | Induction of G2/M phase accumulation |
| HeLa | 0.2 | Significant cytotoxicity |
The mechanism by which this compound exerts its effects involves the inhibition of tubulin polymerization and induction of apoptosis through both intrinsic and extrinsic pathways. This dual mechanism enhances its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research has indicated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Methicillin-resistant S. aureus | 16 |
| Escherichia coli | 64 |
These findings suggest that modifications to the naphtho[1,2-d]thiazole structure can enhance antibacterial properties, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the aromatic rings and variations in the thiazole moiety significantly affect potency and selectivity against cancer cells and bacteria.
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action:
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring is essential for antibacterial activity, often acting by disrupting bacterial lipid biosynthesis or other cellular mechanisms .
Case Studies:
-
Antibacterial Efficacy:
A study evaluated the compound against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid . -
Broad Spectrum Activity:
In vitro tests showed that derivatives of thiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, modifications to the thiazole structure enhanced antibacterial efficacy, indicating a structure-activity relationship (SAR) that could guide future drug design .
Anticancer Activity
Mechanism of Action:
The anticancer potential of 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine has been explored through various studies. Its mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies:
-
Cytotoxic Effects:
In a comparative study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer), the compound exhibited significant reductions in cell viability at concentrations above 10 µM. The findings suggest that this compound could be a promising candidate for further development in cancer therapy . -
Molecular Docking Studies:
Molecular docking studies have been conducted to understand the binding interactions of this compound with specific cancer-related receptors. These studies help elucidate how structural modifications can enhance anticancer activity and guide future synthetic efforts .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Functional Insights
- KCa2/3.1 Channel Activation: SKA-31 (non-methoxy analog) demonstrates EC₅₀ values of 1–5 µM for KCa2/3.1 activation, whereas methoxy-substituted analogs may exhibit altered potency due to steric or electronic effects .
- Cardiovascular Effects : SKA-31 reduces detrusor smooth muscle excitability and lowers blood pressure, suggesting that the target compound’s methoxy group could modulate these effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of precursor amines with thiourea derivatives under acidic conditions. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde in ethanol and acetic acid yields structurally analogous thiazoles . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), acid catalysts (e.g., glacial acetic acid), and reaction time (typically 6–10 hours) to improve yield. Monitoring via TLC ensures reaction completion .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectral techniques:
- ¹H-NMR : Identify aromatic protons (δ 6.8–7.1 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 260.08 for C₁₃H₁₄N₂O₂S) and fragmentation patterns .
- X-ray crystallography : Resolve the fused naphthothiazole ring system and verify dihedral angles .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functionalization of the naphthothiazole core?
- Methodology :
- Introduce substituents at the 4,5-dihydro position (e.g., methyl, ethyl) to modulate lipophilicity and bioavailability .
- Replace the methoxy group with halogens (e.g., Cl, Br) to enhance electrophilic interactions with target proteins .
- Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like COX-2 or EGFR .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?
- Methodology :
- Degradation studies : Expose the compound to UV light or soil microbes, then quantify residuals via HPLC .
- Trophic transfer assays : Test bioaccumulation in Daphnia magna and zebrafish embryos (LC₅₀/EC₅₀ calculations) .
Q. How to resolve contradictory bioactivity data across studies?
- Methodology :
- Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Control for stereochemical purity (chiral HPLC) to rule out enantiomer-specific effects .
- Perform meta-analyses of dose-response curves to identify outliers or confounding variables .
Q. What strategies improve yield in multi-step syntheses of naphthothiazole derivatives?
- Methodology :
- Use flow chemistry for intermediates prone to oxidation (e.g., thiols) .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How to design in vivo studies for pharmacokinetic profiling?
- Methodology :
- Rodent models : Administer orally (10 mg/kg) and collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis .
- Tissue distribution : Sacrifice animals post-administration and quantify compound levels in liver/kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
